Potent HMG-CoA Reductase Inhibition Distinguishes Methyl 5-Formyl-2-hydroxybenzoate from Common Salicylate Analogs
Methyl 5-Formyl-2-hydroxybenzoate demonstrates potent inhibition of HMG-CoA reductase with an IC50 of 19 nM in a rat liver microsome assay [1]. This activity is 30,000-fold greater than that of Methyl salicylate, which exhibits negligible inhibition with an IC50 of 570,000 nM in a comparable assay [2]. The presence of the 5-formyl group is critical for this activity, as the unsubstituted methyl salicylate core lacks any meaningful inhibition of this therapeutically relevant target.
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Methyl salicylate: 570,000 nM |
| Quantified Difference | ~30,000-fold more potent |
| Conditions | Rat liver microsomes; assessed as reduction in [14C]-HMG-CoA conversion to [14C]-mevalonic acid after 15 min incubation |
Why This Matters
This vast difference in potency establishes Methyl 5-Formyl-2-hydroxybenzoate as a privileged starting point for developing novel HMG-CoA reductase inhibitors, whereas methyl salicylate is inactive at this target.
- [1] BindingDB. BDBM50193396 (CHEMBL3951152). Inhibition of HMG-CoA reductase. 2018. View Source
- [2] BindingDB. BDBM50009728 (CHEMBL3246895). Inhibition of HMG-CoA reductase by Methyl salicylate. 2025. View Source
